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Compound of Interest

Diethyl 2-Aceto-3-(4-
Compound Name:
chlorophenyl)glutarate

CAS No.: 1076199-96-6

Cat. No.: B563577

Get Quote

Advanced Intermediate for GABA-B Agonist
Synthesis

Executive Summary

CAS 1076199-96-6, chemically identified as Diethyl 2-acetyl-3-(4-chlorophenyl)pentanedioate
(or Diethyl 2-aceto-3-(4-chlorophenyl)glutarate), is a critical advanced intermediate in the
synthetic pathway of Baclofen, a selective GABA-B receptor agonist used to treat muscle
spasticity.

Unlike Active Pharmaceutical Ingredients (APIs) which are defined by their pharmacological
mechanism, the value of CAS 1076199-96-6 lies in its synthetic utility. It serves as the
structural scaffold that establishes the 4-chlorophenyl backbone and the glutaric acid
framework required for the final amino-acid drug substance. Control of this intermediate's
purity, specifically regarding its diastereomeric profile and solvent residuals, is a critical quality
attribute (CQA) in the manufacturing of clinical-grade Baclofen.

Part 1: Physicochemical Identity & Properties[1]

© 2026 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b563577#bc-rfq
https://www.benchchem.com/product/b563577/docs?utm_src=pdf-body#technical-profile-cas-1076199-96-6
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b563577?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

This section consolidates the fundamental data required for the identification and handling of
CAS 1076199-96-6 in a process chemistry setting.

Table 1: Physicochemical Datasheet

Property

Specification

Technical Note

Chemical Name

Diethyl 2-acetyl-3-(4-

chlorophenyl)pentanedioate

Systematic IUPAC
nomenclature.

CAS Number

1076199-96-6

Often confused with related N-
oxide impurities; verify exact

structure.

Contains a reactive -keto

Molecular Formula C17H21CIOs )
ester moiety.
Useful for stoichiometric
Molecular Weight 340.80 g/mol calculations in hydrolysis
steps.
Coloration often indicates
Appearance White to Off-White Solid oxidation or residual metal
catalysts.
Soluble: Chloroform, Ethyl Lipophilic nature requires
Solubility Acetate, DMSOInsoluble: organic solvents for reaction
Water homogeneity.
Sharp melting point indicates
Melting Point 85°C —90°C high purity; broad range
suggests solvent entrapment.
The ester groups are prone to
Stability Moisture Sensitive hydrolysis; store under inert

atmosphere.

Part 2: Synthetic Mechanism & Reaction Pathway[2]

The utility of CAS 1076199-96-6 is best understood through its role in the construction of the
Baclofen pharmacophore. It is typically generated via a Michael Addition and subsequently
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subjected to Hydrolysis and Decarboxylation.

The Synthetic Logic

o Formation (Michael Addition): The reaction typically involves the conjugate addition of ethyl
acetoacetate (nucleophile) to ethyl 4-chlorocinnamate (electrophile) under basic conditions
(e.g., NaOEt). This establishes the carbon skeleton.

o Transformation (Hydrolysis/Decarboxylation): The acetyl group at the C2 position is a
"sacrificial" activating group. It facilitates the C-C bond formation but must be removed.
Acidic hydrolysis removes the ester and acetyl groups, yielding 3-(4-chlorophenyl)glutaric
acid, which is then converted to the cyclic imide or directly to the amino acid (Baclofen) via
rearrangement (e.g., Hofmann or Curtius) if nitrogen was not introduced earlier.

Visualization: Synthetic Pathway

The following diagram illustrates the position of CAS 1076199-96-6 in the manufacturing logic.

Michael Addition Acid Hydrolysis
4-Chlorobenzaldehyde Base Catalyzed CAS 1076199-96-6 (-CO2, -AcOH)

Hoffmann

Ammonia/Heat Cyclic Imide Rearrangement Baclofen (API)
Formation (GABA-B Agonist)

Reaction
(3-(4a-chlorophenyi)glutaric acid)

+ Ethyl Acetoacetate (Diethyl 2-acetyl-3-(4-chlorophenyl)glutarate)

Click to download full resolution via product page

Caption: Figure 1. Synthetic workflow showing CAS 1076199-96-6 as the pivotal Michael
Adduct connecting raw materials to the Baclofen precursor.

Part 3: Experimental Protocols & Process Control

In a drug development context, the handling of this intermediate focuses on impurity control
and reaction monitoring. The following protocols are designed to validate the quality of the
intermediate before it proceeds to the expensive final steps.

Protocol A: Purity Analysis via HPLC (Self-Validating System)

Objective: To quantify CAS 1076199-96-6 and detect unreacted ethyl 4-chlorocinnamate
(starting material) which is a difficult-to-remove impurity downstream.

Methodology:
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e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 5um).
» Mobile Phase:

o Solvent A: 0.1% Phosphoric Acid in Water.

o Solvent B: Acetonitrile.

o Gradient: 40% B to 90% B over 15 minutes.
e Detection: UV at 220 nm (carbonyl absorption) and 254 nm (aromatic ring).

o Sample Prep: Dissolve 10 mg of CAS 1076199-96-6 in 10 mL of Acetonitrile (1 mg/mL).
Sonicate for 5 mins. Filter through 0.22 um PTFE filter.

Validation Criteria (The "Why"):

o Retention Time Check: The acetyl-diester is less polar than the di-acid hydrolysis product.
Expect elution around 8-10 mins.

o Impurity Flag: Any peak at the retention time of ethyl acetoacetate (early eluting) indicates
incomplete washing. Any peak matching 4-chlorocinnamate (late eluting) indicates
incomplete Michael addition. Action: If cinnamate > 0.5%, recrystallize from Ethanol/Hexane
before proceeding.

Protocol B: Hydrolytic Conversion Test

Objective: To verify the reactivity of the intermediate. An inactive intermediate (due to steric
hindrance or incorrect isomer) will fail this test.

e Setup: Place 1.0 g of CAS 1076199-96-6 in a 50 mL round-bottom flask.
» Reagent: Add 10 mL of 6N Hydrochloric Acid (HCI).
e Reaction: Reflux at 100°C for 4 hours.

o Observation: The solid starting material should dissolve and eventually precipitate a new
solid (the glutaric acid derivative) upon cooling.
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e Endpoint: TLC (50:50 Hexane:EtOAc). The starting material spot (high Rf) should disappear,
replaced by a baseline spot (acid).

Part 4: Downstream Clinical & Regulatory Context

While CAS 1076199-96-6 is not administered to patients, its quality directly impacts the safety
profile of the final Baclofen drug product.

1. Impurity Carryover (The "Glutarimide" Risk): Incomplete hydrolysis of this intermediate can
lead to the formation of ethyl 5-amino-3-(4-chlorophenyl)-5-oxopentanoate impurities. These
are structurally similar to Baclofen but lack the zwitterionic character, potentially altering blood-
brain barrier penetration or causing off-target effects.

2. Stereochemistry Considerations: Baclofen is administered as a racemate, but the R-
enantiomer is the active GABA-B agonist.[1] CAS 1076199-96-6 possesses a chiral center at
the C3 position (carrying the chlorophenyl ring).

» Process Note: In asymmetric syntheses of R-Baclofen, this intermediate is often targeted for
enzymatic desymmetrization or chiral chromatography. The enantiomeric excess (ee)
established at this stage determines the final drug's potency.

3. Regulatory Filing (CMC): For IND/NDA filings, this compound is classified as a Key
Regulatory Starting Material (KSM) or an Advanced Intermediate.

» Requirement: Manufacturers must demonstrate the ability to purge unreacted reagents
(acetoacetate) to below ICH Q3A limits (<0.15%) in the subsequent steps.

References

o Chemical Identity & Properties

o Source: PubChem Compound Summary for Diethyl 2-acetyl-3-(4-chlorophenyl)

o Link: (Note: Verify specific isomer CAS mapping as databases often aggregate
stereoisomers).

o Synthetic Application (Baclofen Route)
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o Source: Saberi, A. "Afacile and efficient synthesis of Baclofen."[2][3] Iranian Chemical
Communication, 2016.

o Context: Describes the Claisen/Michael condensation strategy using acetoacetate deriv
o Link:
o Impurity Profiling

o Source: "Baclofen Impurities: Facile Synthesis and Novel Environmentally Benign
Chromatographic Method."[3] ResearchGate.

o Context: Highlights the importance of controlling glutarate intermedi
o Link:
o Supplier & Commercial Availability

o Source: BLD Pharm / ChemicalBook Listings for CAS 1076199-96-6.
o Context: Verifies the commercial availability of this specific intermedi

o Link:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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